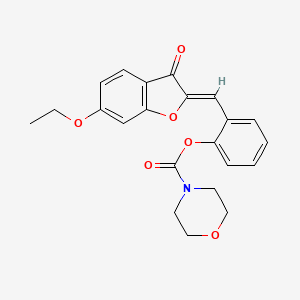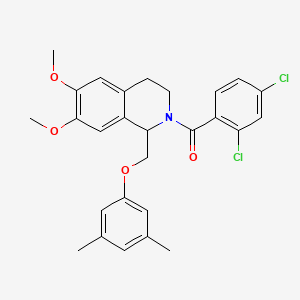
(2,4-二氯苯基)(1-((3,5-二甲基苯氧基)甲基)-6,7-二甲氧基-3,4-二氢异喹啉-2(1H)-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Typically, the description of a compound includes its IUPAC name, molecular formula, and structure. The structure can be represented in various forms such as Lewis structure, line-angle structure, or 3D structure.
Synthesis Analysis
This involves understanding the methods used to synthesize the compound. It could involve various chemical reactions, catalysts, and conditions.Molecular Structure Analysis
This involves analyzing the molecular structure of the compound. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes understanding the reagents, conditions, and mechanisms of the reactions.Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound such as melting point, boiling point, solubility, stability, etc.科学研究应用
合成与表征
类似于“(2,4-二氯苯基)(1-((3,5-二甲基苯氧基)甲基)-6,7-二甲氧基-3,4-二氢异喹啉-2(1H)-基)甲酮”的化合物合成涉及多步骤程序,从市售试剂开始。这些化合物使用各种光谱方法表征,包括红外光谱、^1H NMR、^13C NMR 和 X 射线衍射数据。此类衍生物表现出有效的抗癌、抗菌、抗真菌、抗炎和免疫调节特性,突出了它们在治疗研究中的重要性 (Bonilla-Castañeda 等,2022)。
潜在治疗应用
合成的化合物,包括与指定化学物质结构相关的化合物,已对其生物活性进行了探索。由于其复杂的化学结构和与生物靶标的潜在相互作用,它们显示出作为针对各种疾病的药物的希望。这些化合物对人口腔鳞状细胞癌细胞系的细胞毒活性研究表明分子大小对细胞毒性诱导的重要性,表明在癌症治疗中的潜在应用 (Hatano 等,2009)。
晶体结构和配合物形成
对晶体结构和与铜(II)和钴(II)氯化物等金属的配合物形成的研究提供了对这些化合物的分子几何和键合特性的见解。这些研究有助于理解相互作用模式,这对于设计具有特定生物或催化活性的化合物至关重要 (Sokol 等,2011)。
催化应用
化合物“(2,4-二氯苯基)(1-((3,5-二甲基苯氧基)甲基)-6,7-二甲氧基-3,4-二氢异喹啉-2(1H)-基)甲酮”在催化中的应用,特别是在其他复杂有机分子的合成中,突出了它们超越治疗应用的用途。例如,它们在水性介质中对特定的甲酮衍生物进行非对映选择性合成的作用表明了这些化合物在合成有机化学中的多功能性 (Salari 等,2017)。
安全和危害
This involves understanding the safety measures needed to handle the compound and the potential hazards it may pose.
未来方向
This involves predicting or proposing future research directions based on the current understanding of the compound.
For a specific compound, you may need to refer to scientific literature or databases. Please consult with a chemist or a relevant expert for detailed analysis.
属性
IUPAC Name |
(2,4-dichlorophenyl)-[1-[(3,5-dimethylphenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27Cl2NO4/c1-16-9-17(2)11-20(10-16)34-15-24-22-14-26(33-4)25(32-3)12-18(22)7-8-30(24)27(31)21-6-5-19(28)13-23(21)29/h5-6,9-14,24H,7-8,15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQUPHWMMVLUBME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C4=C(C=C(C=C4)Cl)Cl)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-dichlorophenyl)(1-((3,5-dimethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-naphthalen-2-yloxyacetamide](/img/structure/B2794781.png)
![2-[2-Fluoro-4-(phenylmethoxycarbonylamino)phenoxy]propanoic acid](/img/structure/B2794782.png)
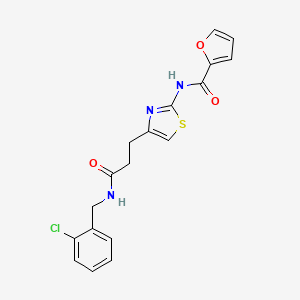
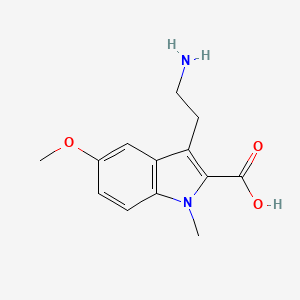
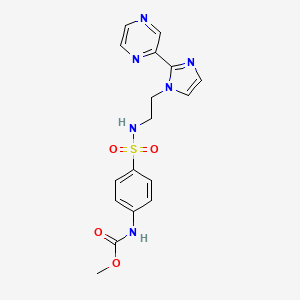
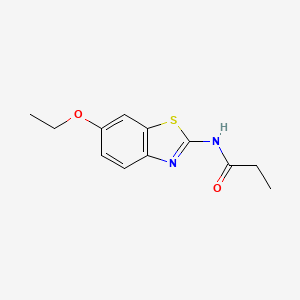
![2-((2-chloro-6-fluorobenzyl)thio)-3-(4-fluorobenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2794793.png)
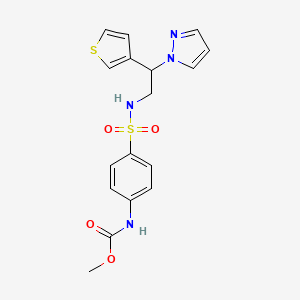
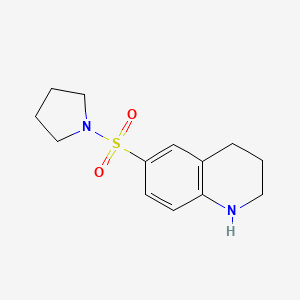
![3-[(4-Fluorophenyl)(prop-2-yn-1-yl)amino]propanamide](/img/structure/B2794797.png)
![2-ethyl-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2794798.png)
![2-chloro-5-({[(2E)-3-phenylprop-2-enoyl]carbamothioyl}amino)benzoic acid](/img/structure/B2794800.png)
